molecular formula C26H27N3O5S B3207319 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine CAS No. 1040684-17-0

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine

Cat. No.: B3207319
CAS No.: 1040684-17-0
M. Wt: 493.6 g/mol
InChI Key: QYMHEBVURPWWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a chemical compound with the molecular formula C26H27N3O5S and a molecular weight of 493.6 g/mol . Its structure features a benzodioxole group, a piperazine ring, and a pyridine moiety substituted with a 3,4-dimethylbenzenesulfonyl group. The benzodioxole scaffold is of significant interest in medicinal chemistry, as derivatives containing this group have been investigated for a range of biological activities. Research on similar structures has shown that compounds with the benzodioxole core can exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer research . Furthermore, such complex molecular architectures are often explored as potential pharmacophores in the development of novel therapeutic agents . This compound is supplied as a high-purity material for research purposes to support investigations in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-18-3-6-22(13-19(18)2)35(31,32)25-8-5-21(15-27-25)26(30)29-11-9-28(10-12-29)16-20-4-7-23-24(14-20)34-17-33-23/h3-8,13-15H,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHEBVURPWWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Pyridine Moiety: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the reaction of an aldehyde, ammonia, and a β-keto ester.

    Coupling Reactions: The benzodioxole and pyridine moieties are then coupled with piperazine through a series of nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride to activate the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperazine derivatives from the evidence, focusing on substituents, molecular properties, and inferred biological implications:

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Inferred Biological Relevance
Target Compound : 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine C₂₇H₂₈N₃O₅S 518.6 g/mol Benzodioxolylmethyl, pyridine-3-carbonyl, 3,4-dimethylbenzenesulfonyl Potential dopamine/sigma receptor modulation due to sulfonyl and aromatic groups .
1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine C₁₈H₂₃N₃O₃S 361.5 g/mol Sulfinyl (not sulfonyl), dimethoxy-methylphenyl, pyridin-2-yl Sulfinyl may reduce oxidative stability compared to sulfonyl; pyridinyl could alter receptor selectivity.
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine C₁₇H₂₂Cl₂N₄O₂S 425.3 g/mol Dichlorobenzyl, pyrazole-4-sulfonyl Chlorine substituents enhance electronegativity, potentially improving target binding but reducing solubility.
1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine C₁₇H₁₈ClN₃O₂S 364.9 g/mol Chloro-methylphenyl, phenylsulfonyl Phenylsulfonyl lacks methyl groups, possibly reducing steric hindrance for receptor interaction.

Key Structural and Functional Differences:

Sulfonyl vs. Sulfinyl Groups :

  • The target compound’s sulfonyl group (: sulfinyl) offers stronger electron-withdrawing effects and higher metabolic stability compared to sulfinyl . This may enhance binding to receptors requiring polar interactions.

Aromatic Substituents: The 3,4-dimethylbenzenesulfonyl group in the target compound (vs. dichlorophenyl in or methoxyphenyl in ) balances lipophilicity and steric bulk. The benzodioxolylmethyl group (target) is unique among the compared compounds. Its oxygen atoms may confer superior hydrogen-bonding capacity compared to halogenated or alkylated aromatic groups .

Heterocyclic Moieties :

  • The pyridine-3-carbonyl group in the target compound (vs. pyridin-2-yl in ) introduces a carbonyl spacer, which could influence conformational flexibility and binding pocket accommodation.

Hypothetical Pharmacological Implications:

  • Benzodioxole derivatives are often associated with enhanced blood-brain barrier penetration, making the target compound a candidate for central nervous system (CNS) targets .

Research Findings and Limitations

  • Structural Optimization : Compounds with sulfonyl groups (e.g., –9) show varied receptor affinities depending on substituent electronegativity. The target’s methyl groups may offer a balance between activity and pharmacokinetics .
  • Synthetic Challenges : Piperazine derivatives with bulky sulfonyl groups (e.g., ) often require multistep syntheses, suggesting similar complexity for the target compound .
  • Data Gaps : Direct activity data for the target compound are absent in the evidence. Inferences are drawn from structural analogs, necessitating further empirical validation.

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a synthetic organic molecule with potential therapeutic applications. Its structural complexity and unique functional groups suggest a range of biological activities, particularly in the context of neuromodulation and other pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 444.52 g/mol. The presence of the benzodioxole moiety and piperazine ring contributes to its biological profile.

PropertyValue
Molecular FormulaC22H24N4O5S
Molecular Weight444.52 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes . Preliminary studies suggest that it may act as a serotonin receptor modulator , influencing both serotonin transporters (SERT) and specific serotonin receptors (5-HT). This dual action can enhance serotonergic signaling, potentially benefiting conditions such as depression and anxiety.

Key Receptor Interactions:

  • 5-HT(1A) : Partial agonist activity.
  • 5-HT(3A) : Antagonistic properties.
  • SERT : Inhibition leading to increased serotonin levels.

Case Study 1: Antidepressant Effects

A study investigating the antidepressant-like effects of similar compounds demonstrated that modulation of the serotonin system can lead to significant behavioral changes in animal models. Specifically, compounds with structural similarities to our target compound showed increased levels of extracellular serotonin in the brain after administration, suggesting a potential for treating major depressive disorder (MDD) .

Case Study 2: Neuroprotective Properties

Research on related piperazine derivatives indicates potential neuroprotective effects against oxidative stress. The benzodioxole structure has been linked to antioxidant activity, which may contribute to cellular protection in neurodegenerative diseases .

Research Findings

Recent investigations into the compound's pharmacological profile have revealed several promising findings:

  • Serotonergic Activity : The compound exhibits significant binding affinity for multiple serotonin receptors, indicating its potential as a multimodal antidepressant .
  • Cytotoxicity Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting possible anticancer properties .
  • Metabolic Stability : Initial pharmacokinetic assessments indicate that the compound has favorable metabolic stability, which is crucial for therapeutic applications .

Q & A

Q. What are the key synthetic pathways for producing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine with high purity?

Methodological Answer: The synthesis typically involves multi-step processes:

Core Formation : The benzodioxole and pyridine-carbonyl-piperazine moieties are synthesized separately. For example, the pyridine-3-carbonyl group can be introduced via condensation reactions under anhydrous conditions using coupling agents like EDCI/HOBt .

Sulfonylation : The 3,4-dimethylbenzenesulfonyl group is introduced via nucleophilic substitution, often requiring a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., benzodioxole methylene protons at δ 5.0–5.2 ppm; sulfonyl group resonance at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry or confirming piperazine ring conformation .

Q. What preliminary pharmacological assays are recommended for evaluating bioactivity?

Methodological Answer: Initial screening should include:

  • Enzyme Inhibition : Test against targets like phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., PDE5 assay with cAMP as substrate, IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values <10 µM indicate therapeutic potential) .
  • Solubility/Lipophilicity : Use shake-flask method (logP) or HPLC-derived logD₇.₄ to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: SAR strategies include:

Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dimethylbenzenesulfonyl with nitro or methoxy groups) and compare activity .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE5 or dopamine receptors. Focus on key interactions (e.g., sulfonyl group hydrogen bonding) .

Pharmacophore Mapping : Identify critical features (e.g., benzodioxole’s electron-rich aromatic system) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Address discrepancies via:

  • Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for HeLa cells: 2–15 µM) and apply statistical tests (ANOVA) to identify outliers .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Neuroprotection : Use MPTP-induced Parkinson’s disease models in mice (dose: 10–50 mg/kg, oral gavage; monitor dopamine levels via HPLC) .
  • Anti-inflammatory : Collagen-induced arthritis in rats (measure TNF-α suppression via ELISA) .
  • Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats (plasma half-life, Cmax, AUC via LC-MS/MS) .

Q. How can computational methods improve this compound’s bioavailability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (<5), topological polar surface area (<90 Ų), and rule-of-five compliance .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance solubility (≥1 mg/mL in PBS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.